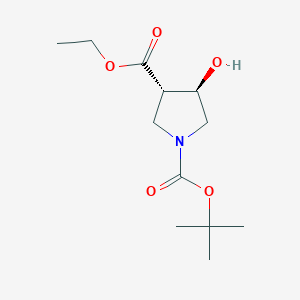![molecular formula C6H12ClN B1375776 3-氮杂双环[3.1.1]庚烷盐酸盐 CAS No. 1427380-44-6](/img/structure/B1375776.png)
3-氮杂双环[3.1.1]庚烷盐酸盐
描述
3-Azabicyclo[31This compound is a white to off-white crystalline powder and is the hydrochloride salt of quinuclidin-3-ol.
科学研究应用
3-Azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications. It is used as a bioisostere in medicinal chemistry to mimic the fragment of meta-substituted benzenes in biologically active compounds . This compound has been incorporated into the structure of the antihistamine drug Rupatidine, leading to improved physicochemical properties . Additionally, it is relevant in drug discovery for improving the performance of drug candidates by enhancing metabolic stability and lipophilicity .
作用机制
Target of Action
It has been incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors.
Mode of Action
It was developed by the reduction of spirocyclic oxetanyl nitriles
Biochemical Pathways
Given its incorporation into the structure of rupatidine , it may influence pathways related to histamine signaling.
Result of Action
Its incorporation into the structure of rupatidine led to a dramatic improvement in physicochemical properties .
生化分析
Biochemical Properties
3-Azabicyclo[3.1.1]heptane hydrochloride plays a crucial role in biochemical reactions, particularly as a bioisostere for meta-substituted benzenes . This compound interacts with various enzymes, proteins, and other biomolecules, mimicking the physicochemical properties of benzenes. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring and significantly improving its physicochemical properties . The interactions of 3-Azabicyclo[3.1.1]heptane hydrochloride with biomolecules are primarily based on its ability to maintain similar angles and distances between substituents as those found in benzenes .
Cellular Effects
3-Azabicyclo[3.1.1]heptane hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes . For example, its incorporation into drug structures has demonstrated enhanced cellular uptake and improved therapeutic efficacy . Additionally, 3-Azabicyclo[3.1.1]heptane hydrochloride has been observed to affect gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 3-Azabicyclo[3.1.1]heptane hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a bioisostere, replacing aromatic rings in biologically active molecules and maintaining their functional properties . The nitrogen atom in its structure allows for specific binding interactions with enzymes and proteins, leading to either inhibition or activation of their functions . These interactions result in altered gene expression and subsequent changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azabicyclo[3.1.1]heptane hydrochloride have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various conditions, making it suitable for long-term studies .
Dosage Effects in Animal Models
The effects of 3-Azabicyclo[3.1.1]heptane hydrochloride vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance therapeutic efficacy without causing significant adverse effects . High doses have been associated with toxic effects, including cellular damage and altered metabolic processes . These findings underscore the importance of determining optimal dosages for therapeutic applications to minimize potential toxicity .
Metabolic Pathways
3-Azabicyclo[3.1.1]heptane hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of specific enzymes, leading to changes in metabolic pathways and the production of key metabolites . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Azabicyclo[3.1.1]heptane hydrochloride within cells and tissues involve interactions with transporters and binding proteins . This compound has been observed to localize in specific cellular compartments, influencing its accumulation and activity . The transport mechanisms and binding interactions of 3-Azabicyclo[3.1.1]heptane hydrochloride are essential for understanding its distribution and therapeutic potential .
Subcellular Localization
3-Azabicyclo[3.1.1]heptane hydrochloride exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . These localization patterns are critical for its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: A general approach to synthesizing 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another route involves the photocatalytic Minisci-like reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: Industrial production methods for 3-azabicyclo[3.1.1]heptane hydrochloride are not extensively documented in the literature. the scalability of the reduction of spirocyclic oxetanyl nitriles suggests potential for industrial application .
化学反应分析
Types of Reactions: 3-Azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including reduction, substitution, and photocatalytic reactions. The reduction of spirocyclic oxetanyl nitriles is a key reaction in its synthesis . The compound can also participate in Minisci-like reactions to introduce heterocycles at the bridgehead position .
Common Reagents and Conditions: Common reagents used in the synthesis of 3-azabicyclo[3.1.1]heptane hydrochloride include lithium aluminum hydride (LiAlH4) for reduction reactions and N-hydroxyphthalimide esters for Minisci-like reactions . Conditions for these reactions typically involve mild temperatures and the use of photocatalysts in the case of Minisci-like reactions .
Major Products Formed: The major products formed from these reactions include various substituted 3-azabicyclo[3.1.1]heptanes, depending on the specific reagents and conditions used .
相似化合物的比较
3-Azabicyclo[3.1.1]heptane hydrochloride is unique in its ability to mimic the fragment of meta-substituted benzenes and pyridines . Similar compounds include bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes, which also serve as bioisosteres in medicinal chemistry . These compounds share similar angles between exit vectors and distances between substituents, contributing to their similar physicochemical properties .
属性
IUPAC Name |
3-azabicyclo[3.1.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-5-2-6(1)4-7-3-5;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFJJGDERYLMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856654 | |
| Record name | 3-Azabicyclo[3.1.1]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-44-6 | |
| Record name | 3-Azabicyclo[3.1.1]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-azabicyclo[3.1.1]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)




